molecular formula C7H6BrN B13945716 3-(2-Bromovinyl)pyridine

3-(2-Bromovinyl)pyridine

Cat. No.: B13945716
M. Wt: 184.03 g/mol
InChI Key: LUVYLLVAFIGFFX-UHFFFAOYSA-N
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Description

3-(2-Bromovinyl)pyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound features a pyridine ring substituted with a bromovinyl group at the third position. Pyridines are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromovinyl)pyridine typically involves the bromination of 2-vinylpyridine. One common method includes the addition of bromine to 2-vinylpyridine, followed by dehydrobromination using an alcohol solution of alkali to yield the desired product . This reaction can be represented as follows:

[ \text{2-vinylpyridine} + \text{Br}_2 \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromovinyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura reactions.

Major Products Formed

    Substitution Reactions: Substituted pyridines.

    Oxidation Reactions: Pyridine N-oxides.

    Reduction Reactions: Aminopyridines.

    Coupling Reactions: Biaryl and heterobiaryl compounds.

Mechanism of Action

The mechanism of action of 3-(2-Bromovinyl)pyridine involves its interaction with specific molecular targets. For example, in biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The bromovinyl group can participate in electrophilic reactions, making the compound reactive towards nucleophiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Bromovinyl)pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs

Properties

Molecular Formula

C7H6BrN

Molecular Weight

184.03 g/mol

IUPAC Name

3-(2-bromoethenyl)pyridine

InChI

InChI=1S/C7H6BrN/c8-4-3-7-2-1-5-9-6-7/h1-6H

InChI Key

LUVYLLVAFIGFFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C=CBr

Origin of Product

United States

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